molecular formula C23H17NO7 B14123302 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B14123302
M. Wt: 419.4 g/mol
InChI Key: PSOSEJSAAYXARU-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

PSOSEJSAAYXARU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 3-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxy acetic acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid in the presence of a base.

    Cyclization to form chromen-4-one: The 3-methoxyphenoxy acetic acid is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the chromen-4-one core.

    Introduction of the nitrophenyl group: The final step involves the reaction of the chromen-4-one with 4-nitrobenzyl chloride in the presence of a base to introduce the 4-nitrophenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and nucleophiles such as amines.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can exert its effects through:

    Inhibition of enzymes: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.

    Modulation of signaling pathways: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxyphenyl 4-nitrophenyl ether
  • 4-methoxyphenyl 4-nitrophenyl ketone
  • 3-methoxy-4-nitrophenyl benzoate

Uniqueness

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically chromone derivatives. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is C23H17NO7, with a molecular weight of approximately 419.39 g/mol. Its structure includes a chromenone core with methoxy and nitrophenyl substituents, which contribute to its chemical reactivity and biological activity.

Property Value
CAS Number714937-87-8
Molecular FormulaC23H17NO7
Molecular Weight419.39 g/mol
IUPAC Name3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzymatic pathways involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, its antioxidant capabilities contribute to its protective effects against oxidative stress.

Biological Activities

  • Anticancer Properties :
    • Studies have shown that 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one exhibits significant cytotoxicity against various cancer cell lines. It has been identified as a potential inhibitor of β-tubulin polymerization, which is crucial for cancer cell division.
    • A study demonstrated that the compound displayed IC50 values comparable to known chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively neutralizes free radicals, contributing to its overall protective effects against cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one:

  • Study on Anticancer Activity : A recent study utilized in silico pharmacophore modeling to identify potential β-tubulin inhibitors among related compounds. The study highlighted the effectiveness of this chromone derivative in inhibiting tubulin polymerization with promising IC50 values .
  • Anti-inflammatory Mechanisms : Another research project focused on the anti-inflammatory mechanisms of this compound, revealing its ability to modulate the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

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